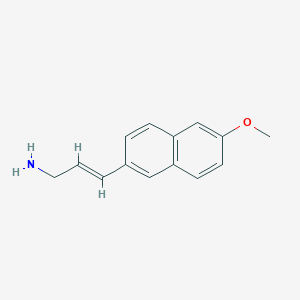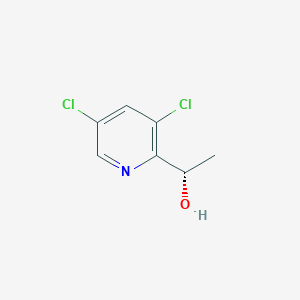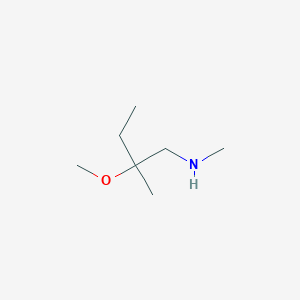
1,2-Dibromo-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-ethynylbenzene:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethynylbenzene or other hydrogenated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and ethynyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a wide range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1,4-Dibromo-2-ethynylbenzene: Similar structure but with different bromine atom positions.
1-Bromo-4-ethynylbenzene: Contains only one bromine atom.
1,2-Dibromo-4-nitrobenzene: Contains a nitro group instead of an ethynyl group.
Uniqueness: 1,2-Dibromo-4-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H4Br2 |
|---|---|
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
1,2-dibromo-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H |
Clave InChI |
KQGMSDQTSDSZSL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13588403.png)






![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)



![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)

